4-fluoro-N-methyl-3-nitroaniline
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Overview
Description
4-Fluoro-N-methyl-3-nitroaniline is an organic compound belonging to the class of nitroanilines. It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to an aniline ring. This compound is significant in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Mechanism of Action
Target of Action
It is known that nitroanilines, in general, can interact with various biological targets depending on their specific structures and functional groups .
Mode of Action
Nitroanilines are known to undergo various chemical reactions, including nucleophilic substitution and reduction . These reactions can lead to changes in the compound’s structure and properties, potentially affecting its interaction with biological targets .
Biochemical Pathways
Nitroanilines can participate in various chemical reactions, potentially influencing multiple biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety .
Result of Action
Nitroanilines can undergo various chemical reactions, potentially leading to changes in their structure and properties, which could have downstream effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-fluoro-N-methyl-3-nitroaniline . For instance, exposure to air might affect the stability of the compound . Furthermore, the compound’s reactivity can be influenced by temperature and pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-fluoro-N-methyl-3-nitroaniline typically involves a multi-step synthesis process. One common method includes the following steps :
Methylation: 4-Fluoro-3-nitroaniline is used as the starting material. It is reacted with formaldehyde in the presence of sulfuric acid (60-98% concentration) at a temperature range of 20-60°C to obtain a methylation solution.
Neutralization: The methylation solution is then added dropwise into a mixed solution of ammonium hydroxide (10-28% concentration) and an organic solvent. The mixture is subjected to reflux cooling, followed by filtering or liquid separation to obtain a crude product.
Purification: The crude product undergoes crystallization and drying to yield the refined this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, environmentally friendly, and cost-effective, ensuring high product quality and stability .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-N-methyl-3-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.
Oxidation: Potassium permanganate (KMnO4), acidic conditions.
Major Products:
Reduction: 4-Fluoro-N-methyl-3-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 4-Fluoro-3-nitrobenzoic acid.
Scientific Research Applications
4-Fluoro-N-methyl-3-nitroaniline has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: It is used in the development of drugs and medicinal compounds.
Agrochemicals: It is a precursor in the production of pesticides and herbicides.
Material Science: It is utilized in the preparation of high-end resins and polymers.
Comparison with Similar Compounds
4-Fluoro-3-nitroaniline: Lacks the methyl group, making it less versatile in certain reactions.
4-Methyl-3-nitroaniline: Lacks the fluorine atom, resulting in different reactivity and stability.
3-Nitroaniline: Lacks both the fluorine and methyl groups, making it less reactive and stable compared to 4-fluoro-N-methyl-3-nitroaniline.
Uniqueness: this compound is unique due to the presence of both the fluorine and methyl groups, which enhance its reactivity and stability. This makes it a valuable intermediate in various chemical syntheses and industrial applications.
Properties
IUPAC Name |
4-fluoro-N-methyl-3-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-9-5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSBZDQUNMXGSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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